3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H19ClN4 and its molecular weight is 362.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Pyrazolo[1,5-a]pyrimidines have demonstrated a range of biological activities, making their synthesis a key area of interest. One approach to synthesizing these compounds involves the reaction of diethyl 2-phenylmalonates with 5-amino-1H-pyrazoles, yielding 6-arylsubstituted pyrazolo[1,5-a]pyrimidines with good yields. The characterization of these compounds typically includes IR and 1HNMR techniques, providing detailed insights into their structural attributes Xu Li-feng, 2011.
Antitumor Activity
The antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied. For instance, compounds with specific structural features, such as the presence of a 2,4-dichlorophenyl group and a trifluoromethyl group, have shown marked inhibition against human lung adenocarcinoma and gastric cancer cell lines. These findings underscore the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new anticancer therapies Jin Liu Jin Liu, Juan Zhao Juan Zhao, Jiu fu Lu Jiu fu Lu, 2020.
Efficient Synthesis Techniques
The development of efficient synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives is crucial for their practical applications. One novel approach involves the use of ultrasound in aqueous media under the catalysis of KHSO4, enabling the regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines. This method not only improves the efficiency of the synthesis process but also contributes to the development of environmentally friendly synthetic methodologies S. Kaping, P. Helissey, J. N. Vishwakarma, 2020.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, where it forms essential hydrogen bonds with Leu83 . This interaction results in the inhibition of CDK2’s enzymatic activity, thereby affecting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to the arrest of cell cycle progression, which can have downstream effects on cellular proliferation .
Pharmacokinetics
These properties can influence the compound’s bioavailability, which is crucial for its efficacy .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to the inhibition of cellular proliferation . Additionally, it has been observed to induce apoptosis within HCT cells . These effects are likely due to the compound’s inhibitory action on CDK2 .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4/c1-15-13-20(23-12-11-16-7-3-2-4-8-16)26-21(25-15)18(14-24-26)17-9-5-6-10-19(17)22/h2-10,13-14,23H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQWKWKXEDMVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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